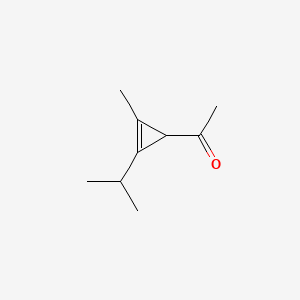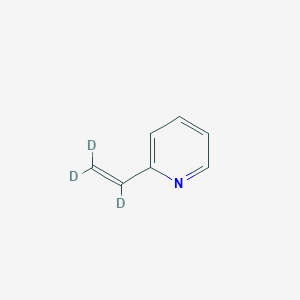
2-(1,2,2-Trideuterioethenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,2-Trideuterioethenyl)pyridine is a deuterated derivative of ethenylpyridine, where three hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,2-Trideuterioethenyl)pyridine typically involves the deuteration of ethenylpyridine. One common method is the catalytic exchange reaction, where ethenylpyridine is exposed to deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure the desired level of deuteration.
化学反応の分析
Types of Reactions
2-(1,2,2-Trideuterioethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium, resulting in the formation of deuterated pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Deuterated pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridine compounds.
科学的研究の応用
2-(1,2,2-Trideuterioethenyl)pyridine has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated materials for use in various industrial processes.
作用機序
The mechanism of action of 2-(1,2,2-Trideuterioethenyl)pyridine involves its interaction with molecular targets through isotopic substitution. The presence of deuterium atoms can alter the compound’s vibrational frequencies, leading to changes in reaction rates and pathways. This isotopic effect is particularly useful in studying reaction mechanisms and metabolic processes.
類似化合物との比較
Similar Compounds
2-(1,2,2-Trideuterioethenyl)benzene: Another deuterated compound with similar isotopic properties.
2-(1,2,2-Trideuterioethenyl)thiophene: A sulfur-containing analog with comparable applications in research.
Uniqueness
2-(1,2,2-Trideuterioethenyl)pyridine is unique due to its nitrogen-containing heterocyclic structure, which makes it particularly valuable in studying nitrogen-related biochemical processes. Its deuterated form provides distinct advantages in tracing and analyzing reaction mechanisms, making it a versatile tool in scientific research.
特性
分子式 |
C7H7N |
|---|---|
分子量 |
108.16 g/mol |
IUPAC名 |
2-(1,2,2-trideuterioethenyl)pyridine |
InChI |
InChI=1S/C7H7N/c1-2-7-5-3-4-6-8-7/h2-6H,1H2/i1D2,2D |
InChIキー |
KGIGUEBEKRSTEW-FUDHJZNOSA-N |
異性体SMILES |
[2H]C(=C([2H])C1=CC=CC=N1)[2H] |
正規SMILES |
C=CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)


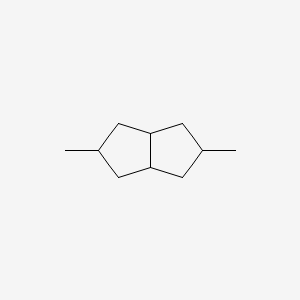
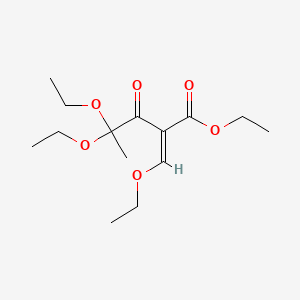

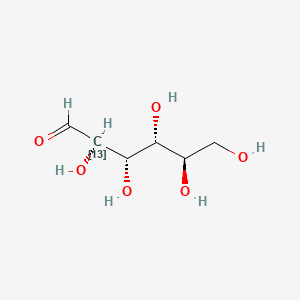
![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)


